Cyclopentyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone
Description
Structural Overview and International Union of Pure and Applied Chemistry Nomenclature
This compound presents a complex molecular architecture characterized by multiple distinct structural domains. The compound possesses the molecular formula C20H27NO3 and exhibits a molecular weight of 329.44 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is cyclopentyl[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]methanone, which accurately describes the hierarchical organization of its constituent functional groups.
The molecular structure can be deconstructed into several key components that contribute to its overall chemical behavior and potential biological activity. The central aromatic ring system serves as the primary scaffold, with substitution occurring at the para position relative to the ketone functionality. The spirocyclic moiety, designated as 1,4-dioxa-8-azaspiro[4.5]decane, represents a bicyclic system where two rings share a single quaternary carbon atom. This spirocyclic arrangement incorporates both oxygen and nitrogen heteroatoms, contributing to the compound's polarity and potential for hydrogen bonding interactions.
The International Chemical Identifier code for this compound is InChI=1S/C20H27NO3/c22-19(17-3-1-2-4-17)18-7-5-16(6-8-18)15-21-11-9-20(10-12-21)23-13-14-24-20/h5-8,17H,1-4,9-15H2, providing a standardized representation of its connectivity. The cyclopentyl group attached to the carbonyl carbon introduces additional conformational flexibility and lipophilic character to the molecule.
Historical Development of Spirocyclic Ketone Derivatives
The historical development of spirocyclic ketone derivatives has been marked by significant advances in synthetic methodology and an increasing recognition of their importance in pharmaceutical chemistry. The fundamental concept of spirocyclic compounds, where two or more rings share a single common atom, was first systematically studied in the early twentieth century. However, the sophisticated methodologies required to synthesize complex spirocyclic ketones like this compound have only emerged in recent decades.
Early approaches to spirocyclic synthesis relied heavily on traditional cyclization reactions and rearrangement processes. The development of hypervalent iodine reagents in the 1990s represented a significant breakthrough in this field, as demonstrated by Kita and co-workers who established spirocyclization methodologies using iodine(III) reagents. These methods enabled the formation of spirohexadiones from N-acyltyramines and laid the foundation for more sophisticated approaches to spirocyclic construction.
The introduction of stannyl amine protocol reagents marked another pivotal advancement in spirocyclic synthesis. Research by Siau and Bode demonstrated that the combination of cyclic ketones with these specialized reagents could afford saturated, spirocyclic N-heterocycles under operationally simple reaction conditions. This methodology proved particularly valuable for generating N-unprotected spirocyclic amines, which are in great demand as scaffolds for drug discovery and development.
Contemporary synthetic approaches have increasingly focused on developing catalytic methods for spirocyclic construction. Recent work has demonstrated the feasibility of constructing spirocycles with different ring sizes from simple cyclic ketones through programmable synthesis strategies. These methodologies have enabled the efficient construction of [4.5], [4.6], [5.5], [5.6], and [6.6]-spirocycles by choosing appropriate cyclic ketone precursors and homologation lengths.
The evolution of spirocyclic ketone synthesis has also been driven by advances in asymmetric catalysis. N-heterocyclic carbene-catalyzed enantioselective synthesis has emerged as a powerful tool for constructing spirocyclic ketones with defined stereochemistry. These developments have been particularly important for pharmaceutical applications where stereochemical control is crucial for biological activity.
Significance of Hybrid Spiro[4.5]decane-Aromatic Architectures
The significance of hybrid spiro[4.5]decane-aromatic architectures extends far beyond their synthetic complexity, encompassing fundamental aspects of molecular design, pharmaceutical development, and materials science. These architectural motifs represent a unique intersection of structural rigidity and functional diversity that has proven invaluable in drug discovery and development programs.
The spiro[4.5]decane framework provides exceptional three-dimensional structure that distinguishes these compounds from traditional flat aromatic systems. This three-dimensionality is particularly valuable in pharmaceutical chemistry, where molecules must navigate complex three-dimensional binding sites in biological targets. The rigidity imparted by the spirocyclic system constrains molecular conformation, potentially leading to enhanced binding specificity and reduced entropic penalties upon target engagement.
Research has demonstrated that spirocyclic architectures are prevalent in approved pharmaceutical compounds, highlighting their practical importance in medicinal chemistry. The combination of spirocyclic systems with aromatic ketone functionality, as exemplified by this compound, provides multiple sites for potential biological interaction. The aromatic ketone can serve as a hydrogen bond acceptor, while the spirocyclic nitrogen can act as either a hydrogen bond acceptor or donor depending on its protonation state.
The incorporation of heteroatoms within the spirocyclic framework, particularly the 1,4-dioxa-8-azaspiro[4.5]decane motif, introduces additional pharmacophoric elements that can enhance molecular interactions with biological targets. The oxygen atoms can participate in hydrogen bonding or coordinate with metal centers, while the nitrogen atom provides a basic site that can be protonated under physiological conditions.
From a synthetic perspective, the hybrid spiro[4.5]decane-aromatic architecture presents both challenges and opportunities. The construction of such complex systems requires sophisticated synthetic planning and often involves multiple catalytic transformations. However, the resulting molecules possess unique property profiles that justify the synthetic investment. The combination of lipophilic aromatic domains with polar spirocyclic regions can provide favorable pharmacokinetic properties, including appropriate membrane permeability and aqueous solubility.
Recent synthetic developments have demonstrated the feasibility of constructing spiro[4.5]decane systems through efficient methodologies, including formal syntheses of natural products such as acorone. These advances have made such architectures more accessible to pharmaceutical researchers and have contributed to their increasing prominence in drug discovery programs.
The architectural significance of these systems is further emphasized by their prevalence in natural products and their utility as synthetic intermediates. The spiro[4.5]decane framework appears in numerous sesquiterpenes, including the acoranes and alaskanes, which have been isolated from various natural sources. This natural precedent validates the biological relevance of such architectures and provides inspiration for synthetic design efforts.
Properties
IUPAC Name |
cyclopentyl-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c22-19(17-3-1-2-4-17)18-7-5-16(6-8-18)15-21-11-9-20(10-12-21)23-13-14-24-20/h5-8,17H,1-4,9-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZZVMMSVAAPRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642889 | |
| Record name | Cyclopentyl{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-61-7 | |
| Record name | Cyclopentyl{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic system is constructed through a cyclization reaction involving a suitable diol and an amine under acidic conditions.
Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced via a nucleophilic substitution reaction using a cyclopentyl halide.
Formation of the Phenyl Ketone Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted spirocyclic compounds, substituted phenyl derivatives
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C20H27NO3
- Molecular Weight : 329.43 g/mol
- Structural Features : The compound features a spirocyclic structure that may influence its interaction with biological targets, enhancing its potential therapeutic applications.
Medicinal Chemistry
The unique structural characteristics of cyclopentyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone make it a candidate for various medicinal applications:
- Antimicrobial Activity : Similar compounds have demonstrated effective inhibition against various bacterial strains. The spirocyclic structure may enhance the compound's ability to interact with microbial targets, suggesting potential for development as an antimicrobial agent.
- Anticancer Potential : Research indicates that spirocyclic compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. The unique binding capabilities of this compound may enhance its efficacy as an anticancer agent .
Drug Design and Development
The compound's ability to bind selectively to certain receptors or enzymes opens pathways for drug design:
- Targeting Specific Pathways : The spirocyclic structure allows the compound to modulate biological pathways effectively, which is crucial in designing drugs that target specific diseases or conditions.
- Structure-Activity Relationship Studies : Understanding how variations in the compound's structure affect its biological activity can lead to the development of more potent derivatives.
Antimicrobial Activity Case Study
A study on related spirocyclic compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The findings suggest that this compound could exhibit similar properties due to its structural analogies.
Anticancer Potential Case Study
In vitro studies on spirocyclic compounds have shown that they can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspase pathways, leading to programmed cell death. This suggests that this compound may also possess anticancer properties worth exploring further .
Mechanism of Action
The mechanism of action of Cyclopentyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to elicit a biological response.
Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Cycloalkyl Phenyl Ketone Derivatives
The cyclopentyl group in the target compound is part of a broader class of cycloalkyl phenyl ketones. Reactivity studies with sodium borohydride reveal that cyclopentyl phenyl ketone exhibits a relative reduction rate of 0.36 (vs. acetophenone = 1.0), higher than cyclobutyl (0.23) and cyclohexyl (0.25) analogs due to reduced ring strain and favorable conformation .
| Compound | Substituent | Molecular Weight (g/mol) | Relative Reactivity (vs. Acetophenone) |
|---|---|---|---|
| Cyclopentyl phenyl ketone | Cyclopentyl | 329.44 | 0.36 |
| Cyclobutyl phenyl ketone | Cyclobutyl | 315.41 | 0.23 |
| Cyclopropyl phenyl ketone | Cyclopropyl | 301.39 | 0.12 |
Key Insight : The cyclopentyl group balances steric bulk and conformational flexibility, enhancing reactivity compared to smaller (cyclopropyl) or larger (cyclohexyl) analogs .
Spirocyclic Azaspiro Derivatives
The 1,4-dioxa-8-azaspiro[4.5]decyl moiety is critical for pharmacological activity. Comparisons with related spiro compounds highlight structural and functional differences:
a) Cyclopropyl 4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenyl Ketone
b) 8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-azaspiro[4.5]decane-6,10-dione
Electronic and Functional Group Modifications
Substituents on the phenyl ring significantly influence electronic properties and biological activity:
Key Insight : Electron-withdrawing groups (e.g., Cl, CN) enhance interactions with biological targets, while bulkier groups (e.g., cyclopentyl) improve pharmacokinetic profiles .
Pharmacological Activity
- Anticholinergic Activity: Cyclopentyl phenyl ketone derivatives exhibit potent anticholinergic effects, with IC₅₀ values in the nanomolar range .
- p97 ATPase Inhibition : Spirocyclic indole derivatives (e.g., Compound 3B) show inhibitory activity against cancer-related AAA ATPases .
Biological Activity
Cyclopentyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone (CAS No. 898758-61-7) is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article examines the biological activity of this compound, drawing from various research findings and synthesizing information from multiple sources.
Chemical Structure and Properties
The molecular formula of this compound is C20H27NO3, with a molecular weight of 329.43 g/mol. The structure features a cyclopentyl group attached to a phenyl ketone, with an additional spirocyclic moiety that includes a 1,4-dioxa and an azaspiro group. This structural complexity may contribute to its biological activity.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Unique Features | Potential Activities |
|---|---|---|---|
| Cyclobutyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone | C19H25NO3 | Different cyclic alkane | Antimicrobial, anticancer |
| Cyclopropyl 3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone | C18H23NO3 | Variation in position of functional groups | Neuroprotective, anticancer |
This table highlights how variations in structure can influence chemical reactivity and biological activity.
Study on Anticancer Activity
A study investigating the anticancer properties of similar spirocyclic compounds indicated that they could inhibit cell proliferation in various cancer lines by inducing apoptosis. The mechanism involved modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth.
Antimicrobial Testing
In vitro tests on related compounds demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The presence of the spirocyclic structure was linked to enhanced membrane permeability and disruption of bacterial function.
Q & A
Basic Research Questions
Q. How is Cyclopentyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone synthesized, and what characterization techniques validate its structure?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions using precursors like spirocyclic amines and cyclopentyl phenyl ketones. For example, analogous spiro[4.5]decane derivatives have been prepared by reacting 1,4-dioxa-8-azaspiro[4.5]decane with benzylidene amines or phenolic aldehydes under reflux conditions .
- Characterization : Validate the structure using:
- Melting Point Analysis (to confirm purity and crystallinity).
- Infrared (IR) Spectroscopy (to identify functional groups like ketones and ethers).
- UV-Vis Spectroscopy (to detect conjugation or electronic transitions in the aromatic system) .
- Elemental Analysis (to verify stoichiometry) .
Q. What are the conformational factors influencing the reactivity of the cyclopentyl group in ketone reduction reactions?
- Experimental Design : Compare reaction rates of cyclopentyl phenyl ketone derivatives with sodium borohydride (NaBH₄) at varying temperatures (e.g., 0°C, 25°C). Kinetic studies show that cyclopentyl phenyl ketone reacts faster (relative rate: 0.36) than cyclohexyl analogs (0.25) due to reduced angular strain in the five-membered ring .
- Data Analysis : Use conformational analysis to correlate ring strain (cyclopropane > cyclobutane > cyclopentane) with hydride affinity. Transition-state stabilization is more favorable in less strained systems .
Advanced Research Questions
Q. How does the spiro[4.5]decane moiety influence the compound’s biological activity, particularly in receptor binding studies?
- Structure-Activity Relationship (SAR) : The spirocyclic system introduces rigidity, which can enhance selectivity for σ receptors. For example, analogs like (2-((4-benzylpiperidin-1-yl)methyl)-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)(phenyl)methanone exhibit σ2 receptor agonism with high binding affinity (HRMS-ESI: m/z [M+H]+ = 435.2654) .
- Methodological Approach :
- Perform radioligand binding assays using tritiated ligands (e.g., [³H]-DTG for σ2 receptors).
- Evaluate cytotoxicity in cell lines (e.g., metastatic melanoma) to assess therapeutic potential .
Q. What experimental approaches are used to analyze reaction mechanisms involving enolate intermediates of cyclopentyl phenyl ketones?
- Mechanistic Insights : Enolate formation from cyclopentyl ketones (e.g., methyl cyclopentyl ketone) can proceed via oxidation with molecular oxygen, generating hydroperoxides that participate in aldol additions .
- Techniques :
- Cross-Cyclotrimerization Studies : Monitor product selectivity using GC-MS or HPLC (e.g., Table 1 in ).
- Radical Trapping Experiments : Use TEMPO to confirm/refute radical intermediates in oxygen-mediated reactions .
Q. What analytical challenges arise in impurity profiling of azaspiro compounds, and how are they addressed?
- Challenges : Spirocyclic byproducts (e.g., 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione) may co-elute during chromatography due to structural similarity .
- Solutions :
- High-Resolution LC-MS : Differentiate impurities via exact mass (e.g., m/z 446.237 for brominated analogs) .
- Synthetic Reference Standards : Use certified impurities (e.g., EP-grade Imp. K–N) for calibration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
